Product packaging for 3-(4-Pyridinyl)-1,2,4-triazine(Cat. No.:CAS No. 172475-95-5)

3-(4-Pyridinyl)-1,2,4-triazine

Cat. No.: B8714820
CAS No.: 172475-95-5
M. Wt: 158.16 g/mol
InChI Key: QJLXDLLJGRZMQA-UHFFFAOYSA-N
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Description

Significance and Research Landscape of 1,2,4-Triazine (B1199460) Derivatives

The 1,2,4-triazine nucleus is a prominent scaffold that has garnered significant attention from researchers. acs.org Derivatives of 1,2,4-triazine are notable for their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiacs.org This broad utility has made them a key subject in medicinal chemistry and drug discovery. researchgate.netnih.gov Among the three isomers of triazine, the 1,2,4- (or as-) triazines are the most extensively studied. researchgate.net

The research landscape extends into materials science, where triazine derivatives are explored for applications in organic optoelectronics. researchgate.net Their ability to act as ligands and form stable complexes with metal ions is also a significant area of investigation. nih.gov The synthesis of new 1,2,4-triazine derivatives is an active area of research, with common methods including the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds. mdpi.com For instance, the synthesis of various 5,6-biaryl-1,2,4-triazine-3-amine derivatives has been achieved through Suzuki cross-coupling reactions. nih.gov

Fundamental Structural Characteristics of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine scaffold is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. ontosight.ai This arrangement is what defines it as an "asymmetrical" triazine. americanelements.com The presence of these nitrogen atoms within the heterocyclic ring imparts distinct structural and electronic properties.

The structure of 3-(4-Pyridinyl)-1,2,4-triazine consists of this 1,2,4-triazine ring connected to a pyridine (B92270) ring at the C3 position. More complex derivatives, such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, feature additional phenyl groups at the C5 and C6 positions, which enhance stability and solubility in organic solvents. cymitquimica.com X-ray crystallography studies on related compounds, like copper (II) complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have provided detailed insights into their three-dimensional structures and coordination geometries. nih.govrsc.org For example, in a Cu(pdt)₂(H₂O)₂₂ complex (where pdt is 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine), the pdt ligands coordinate to the copper ion in a symmetric, equatorial fashion. rsc.org

Structural Information for a Related Compound: 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699)
IdentifierValue
CAS Number1046-56-6 sigmaaldrich.com
Molecular FormulaC₂₀H₁₄N₄ cymitquimica.com
Molecular Weight310.35 g/mol scbt.com
Melting Point191-193 °C sigmaaldrich.com

Unique Electronic Properties of 1,2,4-Triazines within Heterocyclic Chemistry

The electronic nature of the 1,2,4-triazine ring is characterized by its electron-deficient character, a direct consequence of the presence of three electronegative nitrogen atoms. researchgate.net This property makes the triazine ring susceptible to nucleophilic attack and a participant in inverse electron demand Diels-Alder reactions. mdpi.com

Physicochemical Properties of a Related Compound: 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine
PropertyValue
Molecular FormulaC₁₈H₁₂N₆ nih.gov
Molecular Weight312.3 g/mol nih.gov
XLogP3-AA1.7 nih.gov
Topological Polar Surface Area77.3 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B8714820 3-(4-Pyridinyl)-1,2,4-triazine CAS No. 172475-95-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172475-95-5

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

3-pyridin-4-yl-1,2,4-triazine

InChI

InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-10-5-6-11-12-8/h1-6H

InChI Key

QJLXDLLJGRZMQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=N2

Origin of Product

United States

Synthetic Methodologies for 3 4 Pyridinyl 1,2,4 Triazine and Its Derivatives

Established Synthetic Pathways to the 1,2,4-Triazine (B1199460) Core

The formation of the 1,2,4-triazine ring is a cornerstone of synthesizing the target compound. Several well-established methods are employed, often involving condensation reactions.

One of the most common and versatile methods for constructing 3-substituted 1,2,4-triazines is the cyclocondensation of carboxamidrazones with 1,2-dicarbonyl compounds. mdpi.comthieme-connect.com This approach allows for the introduction of various substituents at the 3, 5, and 6 positions of the triazine ring. The reaction proceeds through the initial condensation between the more electrophilic carbonyl group of the 1,2-dicarbonyl compound and the more nucleophilic hydrazine (B178648) part of the amidrazone. mdpi.com This is followed by an intramolecular cyclization of the resulting hydrazone intermediate to form the 1,2,4-triazine ring. mdpi.com

Another widely used one-pot method involves the condensation of acid hydrazides, ammonium (B1175870) acetate, and α-dicarbonyl compounds. tandfonline.comselcuk.edu.tr This reaction can be efficiently carried out under microwave irradiation on a solid support like silica (B1680970) gel, which often leads to high yields and short reaction times. tandfonline.com The mechanism involves the in-situ formation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then cyclizes with hydrazine hydrate (B1144303) to yield the 1,2,4-triazine. researchgate.net

Furthermore, 1,2,4-triazines can be synthesized from the reaction of α-diketones with amidrazones. selcuk.edu.trresearchgate.net The choice of reactants allows for the preparation of 3,5-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines. researchgate.net Variations of this approach include the use of α-keto-carboxylic esters in reactions with amidrazones to produce 1,2,4-triazin-5(4H)-ones. mdpi.com Additionally, oxidative cyclization of functionally substituted amidrazones represents another pathway to fused 1,2,4-triazine systems like 1,4-dihydrobenzo[e] mdpi.comoup.comnih.govtriazines. nih.govmdpi.com

Table 1: Comparison of Established Synthetic Pathways to the 1,2,4-Triazine Core
MethodReactantsKey Features
Cyclocondensation of AmidrazonesCarboxamidrazones and 1,2-Dicarbonyl compoundsVersatile for introducing various substituents. mdpi.comthieme-connect.com
One-Pot CondensationAcid hydrazides, Ammonium acetate, and α-Dicarbonyl compoundsOften microwave-assisted for high yields and short reaction times. tandfonline.comselcuk.edu.tr
Reaction of α-Diketonesα-Diketones and AmidrazonesYields 3,5-disubstituted or 3,5,6-trisubstituted 1,2,4-triazines. selcuk.edu.trresearchgate.net
Oxidative CyclizationFunctionally substituted amidrazonesLeads to fused 1,2,4-triazine systems. nih.govmdpi.com

Strategies for Pyridinyl Moiety Incorporation at the C3 Position

To synthesize 3-(4-pyridinyl)-1,2,4-triazine, specific strategies are required to introduce the 4-pyridinyl group at the C3 position of the triazine ring.

Condensation Reactions Utilizing Pyridine (B92270) Carboxaldehydes

A direct and common method for incorporating the pyridinyl moiety is through condensation reactions involving a pyridine carboxaldehyde derivative. For instance, the condensation of pyridine-2-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine has been reported. researchgate.net Similarly, condensation reactions of pyridine-2-carboxaldehyde with isonitrosoacetophenone hydrazones can lead to the formation of 3-(pyridin-2-yl)-1,2,4-triazines, although yields can be affected by substituents on the pyridine ring. researchgate.net A one-pot synthesis of 5-alkyl-3-(pyridin-2-yl)-1,2,4-triazines has been developed by condensing hydrazones of isonitrosoketones with pyridine aldehydes, followed by aromatization. researchgate.net The reaction of 4-pyridine carboxaldehyde with nicotinic hydrazide has also been used to create precursors for larger triazine-based structures. tandfonline.com

Aza-Diels-Alder Approaches Employing Pyridyl-Triazines as Reactants

The inverse electron-demand aza-Diels-Alder (IEDDA) reaction is a powerful tool in heterocyclic chemistry. rsc.org In this context, pre-formed pyridyl-1,2,4-triazines can act as the diene component, reacting with various dienophiles to construct new heterocyclic systems. oup.comrsc.org While this method is often used to transform the triazine ring into a pyridine ring, it highlights the reactivity of pyridyl-triazines. mdpi.comresearchgate.net The reaction of 3-(ω-pyridyl)-1,2,4-triazines with dienophiles like vinyl alkanoates can produce 2,ω-bipyridines. oup.com The outcome of these reactions, whether it's a classical IEDDA product or a rearrangement, can depend on the substituents on both the triazine and the dienophile (such as an aryne). rsc.orgrsc.org

Advanced Functionalization and Derivatization Strategies

Once the this compound core is assembled, further modifications can be made to the triazine and pyridine rings to fine-tune the molecule's properties for specific applications.

Chemical Transformations of the Triazine and Pyridine Rings

The 1,2,4-triazine ring is π-deficient, making it susceptible to nucleophilic attack, particularly at the C5 and C6 positions. researchgate.netacs.org This reactivity allows for the introduction of various functional groups. The pyridine ring, being a moderate σ-donor and π-acceptor, can also be functionalized. nih.govacs.org Functionalization can be achieved through nucleophilic substitution of hydrogen or other leaving groups. For example, the interaction of 5-R-3-(pyridyl-2)-1,2,4-triazines with arynes can lead to either IEDDA products or domino rearrangement products, depending on the substituents. rsc.org Furthermore, transformations of the substituents themselves, such as the S-arylation of a methylthio group on a phenyl ring attached to the triazine, have been observed. researchgate.net

Synthesis of N-Alkylated Pyridinium-Triazine Derivatives for Bioconjugation

A significant advancement in the derivatization of pyridinyl-triazines is the selective N-alkylation of the pyridine ring to form pyridinium (B92312) salts. This strategy has been successfully employed to create derivatives for bioconjugation. nih.govrsc.orgrsc.org The alkylation can be performed as a late-stage functionalization, reacting the pyridyl-triazine with an alkylating agent like 3-iodopropionic acid. nih.govrsc.org This reaction proceeds with high selectivity for the pyridine nitrogen over the triazine nitrogens. nih.govrsc.org The resulting N-alkylated pyridinium-triazine derivatives exhibit enhanced reactivity in bioconjugation reactions and can be designed as heterobifunctional probes carrying additional functionalities like carboxyl, hydroxyl, or alkyne groups for further coupling reactions. nih.govrsc.org

Table 2: Advanced Functionalization and Derivatization Strategies
StrategyDescriptionExample
Chemical Transformations of RingsExploiting the electrophilic nature of the triazine ring and the reactivity of the pyridine ring for nucleophilic substitution and other modifications. rsc.orgresearchgate.netresearchgate.netReaction of 5-R-3-(pyridyl-2)-1,2,4-triazines with arynes to yield diverse products. rsc.org
N-Alkylation for BioconjugationSelective alkylation of the pyridine nitrogen to form pyridinium salts, enhancing reactivity and allowing for the introduction of linkers. nih.govrsc.orgReaction with 3-iodopropionic acid to create a carboxyl-functionalized pyridinium-triazine for peptide coupling. nih.govrsc.org

Modern Synthetic Techniques and Considerations

The development of novel synthetic routes for 1,2,4-triazine derivatives has been spurred by their wide-ranging applications. sioc-journal.cn Modern approaches prioritize not only high yields and purity but also environmental compatibility and operational simplicity. These considerations have led to the exploration of innovative techniques that minimize waste and energy consumption.

Solvent-Free Reaction Methodologies for Triazine Derivatives

A significant stride in green chemistry is the development of solvent-free reaction conditions. rsc.orgrasayanjournal.co.in These methods eliminate the need for often hazardous and difficult-to-remove organic solvents, thereby reducing environmental impact and simplifying product purification. rsc.org

One prominent solvent-free approach involves the ipso-substitution of a cyano group in 5-cyano-1,2,4-triazines. rsc.orgchimicatechnoacta.ru This method has proven effective for introducing various functional groups, including aryl and alkylamino substituents. rsc.org The reactions are often carried out by simply heating the reactants together, sometimes in the presence of a catalyst. lookchem.com The advantages of this technique are numerous, including operational simplicity, compatibility with diverse functional groups, non-chromatographic purification, and high yields. rsc.org

Another notable solvent-free method is the thermolysis of 1H-tetrazol-5-amine in the presence of 1,2,4-triazine-5-carbonitriles. researchgate.net This process leads to the formation of 1,2,4-triazolo[1,5-d] rsc.orgchimicatechnoacta.rursc.orgtriazine-2-amines and represents a novel pathway for the functionalization of the 1,2,4-triazine core without the use of a solvent. researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for conducting solvent-free reactions. rasayanjournal.co.innih.gov This technique can significantly reduce reaction times and improve yields for the synthesis of various triazine derivatives. For instance, the one-pot, multi-component reaction of 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat microwave irradiation provides a green and efficient route to pyridinyl-1,3,5-triazine-2,4-diamine hybrids. nih.gov

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis of Triazine Derivatives

Feature Solvent-Based Synthesis Solvent-Free Synthesis
Environmental Impact Higher (solvent waste) Lower (minimal waste) rsc.org
Purification Often requires chromatography Simplified, non-chromatographic methods possible rsc.org
Reaction Time Can be lengthy Often shorter, especially with microwave assistance nih.gov
Energy Consumption Can be high due to heating/cooling of solvents Generally lower
Atom Economy Can be lower Higher, aligning with green chemistry principles sioc-journal.cnrsc.org

Thermochemical Analysis in Scalable Synthesis Processes

As synthetic methodologies transition from the laboratory to industrial-scale production, a thorough understanding of the reaction's thermal properties becomes paramount for ensuring safety and process control. acs.org Thermochemical analysis, including techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Direct Insertion Probe Mass Spectrometry (DIP-MS), provides crucial data on the thermal stability and decomposition behavior of reactants, intermediates, and products. nih.govnih.govmdpi.com

For instance, in the synthesis of hyperbranched polyimides containing s-triazine moieties, thermal analysis revealed high thermal stability, with glass transition temperatures (Tg) exceeding 200°C and maximum mass loss occurring above 500°C. researchgate.netjksus.org This information is vital for determining the safe operating temperatures and for designing appropriate cooling systems for large-scale reactors.

The synthesis of bridged triazine-based organophosphorus compounds also highlights the importance of thermal analysis. mdpi.com TGA showed significant char formation, indicating a potential application as flame retardants. mdpi.com Furthermore, DIP-MS analysis of the pyrolysis process identified the release of flame-inhibiting species, providing insight into the compound's mechanism of action. mdpi.com

Calorimetric safety studies are essential when scaling up reactions, especially those involving highly reactive reagents or exothermic transformations. acs.org These studies help to identify potential thermal hazards and to establish critical process parameters to prevent runaway reactions. For the scalable synthesis of the pyrrolo[2,1-f] rsc.orgchimicatechnoacta.rursc.orgtriazine core of Remdesivir, calorimetric studies were instrumental in ensuring the safety of the process for kilogram-scale production. acs.org

Table 2: Key Parameters from Thermochemical Analysis for Scalable Synthesis

Parameter Analytical Technique Importance for Scalability
Thermal Stability TGA Defines maximum safe operating temperature. researchgate.netjksus.org
Glass Transition Temperature (Tg) DSC Indicates changes in the physical properties of polymers. researchgate.netjksus.org
Decomposition Products DIP-MS, TGA-MS Helps in understanding degradation pathways and potential hazards. mdpi.com
Heat of Reaction Calorimetry Essential for designing reactor cooling systems and preventing thermal runaway. acs.org
Char Yield TGA Indicates potential for flame retardant applications. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 4 Pyridinyl 1,2,4 Triazine Analogs

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry, and 1,2,4-triazines are well-established as effective azadienes in these cycloadditions. nih.govnih.gov The electron-deficient triazine ring readily reacts with electron-rich dienophiles, leading to the formation of new heterocyclic systems, most notably substituted pyridines, after the extrusion of a dinitrogen molecule. nih.govresearchgate.net

Reactivity with Dienophiles and Regioselectivity Considerations

Analogs of 3-(4-pyridinyl)-1,2,4-triazine exhibit reactivity with a diverse array of dienophiles. These include strained alkenes and alkynes, enamines, and ynamines. nih.govrsc.org The reaction of 1,2,4-triazines with enamines, for instance, provides a general route for pyridine (B92270) annulation. acs.org Similarly, reactions with strained dienophiles like trans-cyclooctenes (TCOs) have been systematically studied, demonstrating that the structure of both the triazine and the dienophile significantly impacts the reaction rate. rsc.org For example, dioxolane-fused TCO reacts about 10–20 times faster with triazines than simple trans-cyclooctene-ols. rsc.org

The reaction of pyridyl-substituted 1,2,4-triazines with dienophiles such as 2,5-norbornadiene (B92763) is a key step in a sequence that leads to the formation of superbranched oligopyridines. researchgate.net The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, extruding nitrogen and cyclopentadiene (B3395910) to yield the pyridine core. researchgate.net In some cases, the dienophile can be an aromatic heterocycle itself. For example, 2-amino-4-aryloxazoles can act as synthetic equivalents of arylacetylenes in reactions with 1,2,4-triazines to form substituted pyridines. researchgate.net

Regioselectivity in these IEDDA reactions is a critical consideration. The substitution pattern on both the triazine and the dienophile directs the outcome of the cycloaddition. rsc.orgrsc.org For instance, the reaction of 3-phenyl-1,2,4,5-tetrazine (B6154165) with phenylacetylene (B144264) shows regioselectivity, which is thought to be influenced by secondary orbital interactions between the two benzene (B151609) rings. rsc.org While the parent 1,2,3-triazine (B1214393) reacts with enamines and ynamines, the yields can be modest, and the cycloaddition can be slow compared to aromatization. nih.gov The presence of substituents can enhance reactivity and influence the regiochemical outcome. nih.gov

DienophileTriazine AnalogProduct TypeKey Findings
2,5-Norbornadiene3-(Pyridinyl)-1,2,4-triazinesPyridinesForms superbranched oligopyridines after cycloaddition and subsequent cycloreversions. researchgate.net
Enamines1,2,4-TriazinesPyridinesA general method for pyridine annulation. acs.org
Trans-cyclooctenes (TCOs)Various 1,2,4-triazinesDihydropyridazinesReaction rates are significantly affected by the structure of both reactants; pyridinium (B92312) triazines show enhanced reactivity. rsc.org
2-Amino-4-phenyloxazole5-(Carboranyl)-3-(2-pyridyl)-1,2,4-triazines4,5-DihydropyridazinesThe reaction unexpectedly leads to the formation of dihydropyridazines instead of the expected pyridine. urfu.ru
Aryne intermediatesSubstituted 5-R-3-(pyridyl-2)-1,2,4-triazinesAza-Diels-Alder products or rearranged productsThe outcome depends on substituents on both the triazine and the aryne. researchgate.net

Influence of Substituent Patterns on Reaction Rates

The rate of IEDDA reactions involving 1,2,4-triazine (B1199460) analogs is highly sensitive to the electronic nature of substituents on the triazine ring. Electron-withdrawing groups on the triazine generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene, thereby enhancing its interaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. rsc.org

Systematic studies on other triazine isomers, such as 1,2,3-triazines, have demonstrated a predictable modulation of reactivity based on C5 substituents. nih.gov For these systems, the reactivity trend is CO₂Me > Ph > H, indicating that more strongly electron-withdrawing groups lead to a progressive enhancement in reactivity. nih.gov This principle extends to 1,2,4-triazine systems. For instance, the introduction of a cyano group via nucleophilic aromatic substitution on 1,2,4-triazine 4-oxides facilitates subsequent IEDDA reactions. researchgate.net

Conversely, the electronic properties of the dienophile also play a crucial role. Electron-rich dienophiles, such as enamines and ynamines, react more readily with the electron-deficient triazine ring. nih.govsci-hub.se

A significant enhancement in reactivity has been observed for cationic 1,2,4-triazines. rsc.org Alkylation of the pyridinyl nitrogen in this compound analogs to form pyridinium salts leads to a substantial increase in the IEDDA reaction rate compared to the neutral pyridine counterparts, while maintaining excellent stability. rsc.org These cationic triazines are also more water-soluble, a beneficial property for applications in biological contexts. rsc.org The coordination of a Re(I) metal center to a 5-(pyridin-2-yl)-1,2,4-triazine has been shown to accelerate the IEDDA reaction with bicyclooctyne by a factor of 55, an effect attributed to the depletion of electron density from the triazine upon complexation. rsc.org

Substituent/ModificationEffect on Reaction RateRationale
Electron-withdrawing group on triazine (e.g., -CO₂Me, -CN)IncreaseLowers the LUMO energy of the triazine, enhancing interaction with the dienophile's HOMO. nih.govresearchgate.net
Cationic pyridinium groupSignificant IncreaseThe positive charge enhances the electron-deficient nature of the triazine ring. rsc.org
Coordination to a metal center (e.g., Re(I))IncreaseMetal coordination depletes electron density from the triazine diene system. rsc.org
Electron-donating group on dienophileIncreaseRaises the HOMO energy of the dienophile, enhancing interaction with the triazine's LUMO. sci-hub.se

Ring Opening and Annulation Reactions

Beyond cycloaddition, 1,2,4-triazines can undergo transformations involving the opening of the triazine ring, often followed by cyclization (annulation) to form new heterocyclic structures.

Heterocyclic Transformation of Triazine Ring Systems to Pyridine Derivatives

The transformation of a 1,2,4-triazine ring into a pyridine ring is a common outcome of IEDDA reactions, as discussed previously, where the initial cycloadduct expels nitrogen to form the aromatic pyridine. nih.govresearchgate.net However, other pathways for ring transformation also exist. For example, the reaction of 3-chloro-6-aryl-1,2,4-triazines with carbanions derived from chloromethyl sulfones does not lead to the expected substitution but instead results in a ring contraction to form substituted pyrazoles. semanticscholar.org

Ring opening-annulation reactions have been observed in related triazine systems. For instance, anthra[1,2-d] rsc.orgresearchgate.netnih.govtriazine-4,7,12(3H)-trione undergoes thermal ring-opening to form an iminoketene intermediate, which can then participate in a [4+2] cycloaddition with pyridine derivatives to construct complex fused quinazoline (B50416) systems. nih.govnih.govmdpi.com While this example involves a 1,2,3-triazine, it highlights the potential for ring-opening mechanisms in triazine chemistry to generate reactive intermediates for subsequent annulation reactions. nih.govnih.govmdpi.com The synthesis of pyridine derivatives from 1,2,4-triazines can also be achieved through one-pot domino annulation reactions. researchgate.net

Nucleophilic and Electrophilic Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to attack by nucleophiles. Conversely, the pyridine ring within the this compound structure can undergo electrophilic attack, although it is generally deactivated. uou.ac.inwikipedia.org

Reactions with Amines, Hydrazines, and Other Nucleophilic Reagents

1,2,4-triazines readily undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the triazine ring. acs.org For example, 3-halo-1,2,4-triazines are known to easily undergo ipso-substitution with nucleophiles. semanticscholar.org The chlorine atoms in 3,5,6-trichloro-1,2,4-triazine (B1313864) are highly reactive and can be displaced by various nucleophiles, including amines, alcohols, and thiols, often at room temperature or with gentle heating.

Reactions with hydrazine (B178648) derivatives are also common. 4-Amino-3-mercapto-1,2,4-triazinones react with hydrazine hydrate (B1144303) to replace the mercapto group with a hydrazinyl group, which can then be used in further cyclization reactions to build fused heterocyclic systems. nih.gov Similarly, 6-aryl- rsc.orgresearchgate.netcolab.wstriazolo[4,3-b] rsc.orgresearchgate.netcolab.wstriazines can be synthesized from precursors that react with hydrazine hydrate. reading.ac.uk

The pyridine ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of pyridinium salts. However, the triazine ring is the more likely site for nucleophilic addition. Depending on the substrate and conditions, nucleophilic attack can lead to substitution, ring-opening, or more complex rearrangement cascades. semanticscholar.orgacs.org For example, the reaction of 3-(pyridin-2-yl)-1,2,4-triazines with benzyne, a powerful electrophile/dienophile, can initiate a nucleophilic attack from the pyridyl nitrogen onto the benzyne, leading to a complex rearrangement cascade. acs.org

Electrophilic reactions on the this compound system are less favorable. The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, a deactivation that is compounded by the attached electron-deficient triazine ring. wikipedia.orguomustansiriyah.edu.iq Reactions like nitration and sulfonation require harsh conditions and typically occur at the 3-position of the pyridine ring. wikipedia.orguomustansiriyah.edu.iq Protonation, however, readily occurs at the basic nitrogen atom of the pyridine ring to form a pyridinium salt. wikipedia.org

Oxidative and Reductive Transformations of the Triazine Ring

The 1,2,4-triazine ring exhibits a range of behaviors under both oxidative and reductive conditions, leading to various transformations from ring modification to complete cleavage.

Oxidative Transformations: Computational studies on triazine derivatives suggest that upon oxidation, they can undergo mesolytic cleavage of N–C bonds. anu.edu.au This process typically results in the formation of a carbon-centered radical and a triazinyl cation. anu.edu.au The oxidation potentials for these triazine adducts are generally lower than those of comparable alkoxyamines, indicating a higher susceptibility to oxidation. anu.edu.au

In the presence of certain transition metals, such as iron(III), an unusual metal-induced oxidation at a carbon atom of the central triazine core has been observed in analogs like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt). rsc.org This oxidation leads to the formation of a coordinated oxygen donor. rsc.org Similarly, the electrochemical oxidation of a dicopper(I) complex with a triazine-based ligand shows a reversible process, forming a stable dicopper(II) helicate, a transformation driven by the change in the metal's oxidation state. rsc.org In some cases, treatment with oxidants can lead to ring contraction, converting the 1,2,4-triazine ring into an imidazole (B134444) derivative. researchgate.net

Reductive Transformations: The reduction of the 1,2,4-triazine ring can proceed through several pathways depending on the reagents and conditions. Electrochemical studies on various 1,2,4-triazine derivatives show that the azomethine (-N=C-) bond within the triazine ring is susceptible to reduction. koreascience.krrsc.orgresearchgate.net This process typically involves a two-electron reduction. koreascience.krresearchgate.net For instance, the electrochemical reduction of as-triazines often yields a 1,4-dihydro derivative as the primary product, which can then rearrange to a more stable 4,5-dihydro compound. cdnsciencepub.com This intermediate can be further reduced to a tetrahydro-as-triazine or undergo ring contraction to form an imidazolone. cdnsciencepub.com

Chemical reduction using alkali metals has been demonstrated on 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (TPT), a close analog of the subject compound. This tunable reduction can produce a stable radical anion (TPT•⁻) or a diradical dianion, depending on the stoichiometry of the reducing agent. researchgate.net Ring cleavage is also a possible outcome of reduction. Bicyclic compounds derived from 1,2,4-triazine have been shown to undergo ring cleavage when treated with concentrated hydrochloric acid. ijcce.ac.ir

Table 1: Summary of Oxidative and Reductive Transformations of Triazine Analogs
Transformation TypeConditions/ReagentsKey Intermediates/ProductsObserved OutcomeSource
Oxidative CleavageElectrochemical OxidationTriazinyl Cation, Carbon-centered RadicalMesolytic N-C bond cleavage. anu.edu.au
Metal-Induced OxidationFe(III) precursorsOxidized Triazine Ring (C-O donor)Hydroxylation of a triazine ring carbon. rsc.org
Electrochemical ReductionGlassy Carbon Electrode (DMF)1,4-dihydro-triazine, 4,5-dihydro-triazineTwo-electron reduction of the azomethine bond. koreascience.krcdnsciencepub.com
Chemical ReductionAlkali MetalsRadical Anion, Diradical DianionFormation of stable radical species. researchgate.net
Reductive Ring CleavageConcentrated HClN-substituted triazinesCleavage of bicyclic triazine systems. ijcce.ac.ir

Metal-Mediated Chemical Transformations

The interaction of the pyridinyl-triazine scaffold with metal ions can induce significant chemical transformations, most notably hydrolysis of the triazine ring. This reactivity is often dependent on the nature of the metal ion and the coordination environment.

Hydrolysis in the Presence of Transition Metal Ions

While the 1,2,4-triazine ring is generally stable, its hydrolysis can be significantly promoted by the presence of certain transition metal ions. The coordination of a metal ion to the nitrogen atoms of the triazine and pyridyl groups can induce ring tension, making the triazine core more susceptible to nucleophilic attack by water. koreascience.kr

Studies on analogs such as 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt) have shown that they can undergo hydrolysis in the presence of metal ions like Cu(II) and Ru(II). rsc.org This metal-assisted hydrolysis can lead to the cleavage of the triazine ring, yielding products like the bis(2-pyridylcarbonyl)amide anion. rsc.org In some instances, the reaction with Cu(II) results in the formation of a bis(aryl)carboximidato chelate complex. acs.org

The hydrolysis of iron(II)-triazine complexes has also been investigated. The base hydrolysis of complexes such as tris((3-(4-phenyl)-2-pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine)iron(II) is first order with respect to both the complex and the hydroxide (B78521) ion. rsc.org Furthermore, metal-induced hydroxylation at a carbon atom of the triazine ring has been observed in dinuclear Ru(II) and Os(II) complexes, representing a partial hydrolysis reaction. rsc.orgacs.org This process underscores the role of the metal center in activating the triazine ring toward reaction with water or hydroxide ions.

Table 2: Research Findings on Metal-Mediated Hydrolysis of Triazine Analogs
Triazine AnalogMetal Ion(s)ConditionsHydrolysis ProductsKey FindingSource
Triazine TricarboxylateDivalent Transition Metals (e.g., Cu(II))Aqueous SolutionOxalateHydrolysis is induced by ring tension from metal coordination. koreascience.kr
2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt)Cu(II), Ru(II), Rh(III)Mild ConditionsBis(2-pyridylcarbonyl)amide anion, 2-picolinamideMetal ions promote hydrolysis under conditions where the ligand is otherwise stable. rsc.org
tris((3-(4-phenyl)-2-pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine)iron(II)Fe(II)Base Hydrolysis (NaOH)Not specifiedReaction kinetics are first order in both complex and hydroxide. rsc.org
2,4,6-tris(2-pyridyl)-1,3,5-triazine (tpt)Ru(II), Os(II)Not specifiedHydroxylated triazine ringMetal-induced hydroxylation at a triazine carbon atom occurs. rsc.orgacs.org

Computational and Theoretical Investigations of 3 4 Pyridinyl 1,2,4 Triazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties and reactivity of heterocyclic compounds. For a molecule like 3-(4-Pyridinyl)-1,2,4-triazine, DFT studies would typically utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.govd-nb.info

A crucial first step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the structure with the lowest possible energy. For this compound, this would involve calculating the equilibrium bond lengths, bond angles, and dihedral angles between the pyridinyl and triazine rings. In related heterocyclic systems, DFT calculations have shown excellent correlation with experimental geometric parameters obtained from X-ray diffraction studies. Studies on similar bicyclic aromatic systems suggest that the two rings may not be perfectly coplanar due to steric hindrance, resulting in a slight twist. nih.gov

Following optimization, a vibrational analysis is performed to confirm that the calculated structure is a true energy minimum. The absence of imaginary frequencies in the output indicates a stable structure. This analysis also yields theoretical vibrational frequencies, which correspond to the modes of motion within the molecule (stretching, bending, etc.). These calculated frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to support the structural characterization.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior and reactivity. The HOMO energy level (EHOMO) is associated with the molecule's capacity to donate electrons, while the LUMO energy level (ELUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. For nitrogen-containing heterocycles like this compound, the electron-deficient triazine ring is expected to significantly influence the LUMO, while the pyridinyl substituent would contribute to the HOMO. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-2.15
Energy Gap (Eg)4.70

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity profile. These descriptors, derived from conceptual DFT, provide a framework for predicting chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as ω = (χ²) / (2η).

These parameters help in comparing the reactivity of different molecules and understanding their interaction mechanisms.

Table 2: Illustrative Global Chemical Reactivity Descriptors for this compound
DescriptorDefinitionValue (eV)
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO2.15
Chemical Hardness (η)(I - A) / 22.35
Electronegativity (χ)(I + A) / 24.50
Electrophilicity Index (ω)χ² / 2η4.31

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface. In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of both the triazine and pyridine (B92270) rings due to the lone pairs of electrons. These sites would be the most probable centers for protonation and coordination with metal ions. The hydrogen atoms of the rings would exhibit positive potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. It is used to calculate the properties of electronic excited states. nih.gov

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) of a molecule. The output provides key information about electronic transitions, including:

Excitation Energies: The energy required to promote an electron from a lower-energy orbital to a higher-energy one. This is directly related to the absorption wavelength (λmax).

Oscillator Strength (f): A dimensionless quantity that represents the intensity of an electronic transition. Transitions with high oscillator strengths correspond to strong absorption bands in the spectrum.

Orbital Contributions: The calculation identifies which molecular orbitals are involved in each transition (e.g., a transition from the HOMO to the LUMO). For aromatic systems like this, the most intense, lower-energy transitions are typically of a π → π* character. sci-hub.se

Based on studies of similar triazine-based compounds, this compound is expected to exhibit strong absorption in the UV region. d-nb.infosci-hub.se

Table 3: Illustrative Simulated UV-Vis Absorption Data for this compound
Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.25HOMO → LUMO (π→π)
S0 → S22750.48HOMO-1 → LUMO (π→π)
S0 → S32400.18HOMO → LUMO+1 (π→π*)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between their orbitals. This analysis provides a quantitative description of bonding, lone pairs, and the delocalization of electron density, which are crucial for understanding the structure, stability, and reactivity of a molecule.

In derivatives of 1,2,4-triazine (B1199460), the electron density of the Highest Occupied Molecular Orbital (HOMO) is typically located near the electron donor parts of the molecule, while the electron density of the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the electron acceptor regions. For instance, in some 1,2,4-triazine derivatives, sulfur atoms can act as electron donor units, with the phenyl and triazine groups serving as electron acceptors. nih.gov The distribution of HOMO and LUMO is a key factor in determining the electronic properties and reactivity of the molecule.

In Silico Modeling for Property Prediction

In silico modeling, which involves computational methods to predict molecular properties, has become an indispensable tool in chemical research. These theoretical approaches allow for the efficient screening of compounds for various applications, including corrosion inhibition and biological activity, thereby guiding experimental efforts.

Theoretical studies, often employing Density Functional Theory (DFT), are widely used to predict the corrosion inhibition efficiency of organic molecules. These studies have shown that triazine derivatives can be effective corrosion inhibitors for metals like steel in acidic environments. nih.govacs.org The protective effect is attributed to the formation of an adsorption layer on the metal surface, which mitigates the corrosive process. nih.govacs.org

The efficiency of corrosion inhibition by triazine derivatives is influenced by their molecular structure, including the presence of heteroatoms (N, S, O) and functional groups. researchgate.net For example, the introduction of a bromo substituent in a triazine derivative was found to slightly increase its corrosion inhibition properties. nih.govacs.org The adsorption of these inhibitor molecules on the metal surface can often be described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer. nih.govacs.orgresearchgate.net The mechanism of interaction can be a mix of physisorption and chemisorption. researchgate.net

Corrosion Inhibition Efficiencies of Various Triazine Derivatives
CompoundConcentrationInhibition Efficiency (%)MetalMedium
4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT)0.5 mM96.1Mild Steel1 M HCl
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine100 ppm97.8C-steelAcidic
N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine80 ppm98.5C-steelAcidic
N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2)120 ppm96.5C-steel0.25 M H2SO4
4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (PTA-3)120 ppm93.4C-steel0.25 M H2SO4

The 1,2,4-triazine scaffold is a prominent structural motif in compounds with a wide range of biological activities, including antitumor and anticholinesterase properties. nih.gov Computational methods are frequently employed to predict the biological potential of new triazine derivatives.

For instance, novel 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings have been designed and screened for their antitumor activity against lung adenocarcinoma cell lines. nih.gov In such studies, compounds with high antiproliferative activity are further investigated to determine the mechanism of cell death, such as apoptosis. nih.gov Molecular docking is a key computational technique used to predict the binding affinity of a ligand to a biological target, such as an enzyme or receptor. This method was used to evaluate pyrazine-1,3,4-oxadiazole derivatives as potential antitubercular agents, showing strong binding affinity for the DprE1 enzyme. nih.gov

The evaluation of biological activity is not limited to anticancer properties. Derivatives of pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine have shown cytotoxic activity against breast cancer cell lines. nih.gov Furthermore, various triazine derivatives have been investigated for their activity against a broad spectrum of cancer cell lines, including those of the colon, kidney, and ovaries. mdpi.com Computational studies, in conjunction with experimental assays, are crucial in identifying promising candidates for further development as therapeutic agents. mdpi.com

Spectroscopic and Structural Elucidation of 3 4 Pyridinyl 1,2,4 Triazine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural and electronic properties of novel compounds. For 3-(4-Pyridinyl)-1,2,4-triazine derivatives, techniques such as infrared, Raman, nuclear magnetic resonance, and ultraviolet-visible spectroscopy, as well as mass spectrometry and electron paramagnetic resonance, are routinely employed.

Infrared (IR) and Fourier Transform-Raman (FT-Raman) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform-Raman (FT-Raman) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of molecules. The vibrational spectra of this compound derivatives are characterized by bands corresponding to the stretching and bending vibrations of the triazine and pyridine (B92270) rings, as well as the C-H bonds.

The in-plane ring stretching vibrations of the s-triazine ring are often similar to those of the phenyl ring and may not be distinctly characteristic. However, a fully symmetric stretch, which is only Raman-active, is typically observed around 990 cm⁻¹ for triphenyl-s-triazines. mdpi.com For a novel 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, the C=N stretching vibration of the 1,2,4-triazine (B1199460) moiety was observed as a medium-strong band at 1608 cm⁻¹ in its FTIR spectrum. mdpi.com In another study, the coordination of Re(I) to a 1,2,4-triazine led to a noticeable shift in the CO stretching frequencies, indicating changes in the electron density of the triazine ring. rsc.org

For substituted pyridinyl-1,2,4-triazines, characteristic IR bands can be assigned to specific functional groups. For instance, in a series of 2,4,6-tris{4′-[2‴-(4″-pyridyl)ethynyl]phenyl}-1,3,5-triazine, a weak C≡C stretching vibration was observed at 2218 cm⁻¹, while strong bands for the C=N of the triazine ring appeared around 1515 cm⁻¹. mdpi.com

The following table summarizes typical IR and Raman vibrational modes observed in pyridinyl-triazine derivatives.

Vibrational ModeTypical Wavenumber (cm⁻¹)Ring System
C-H stretching (aromatic)3100-3000Pyridine, Triazine
C=N stretching1650-1550Triazine
C=C stretching1600-1450Pyridine
Ring breathing~1000Pyridine, Triazine
C-H in-plane bending1300-1000Pyridine, Triazine
C-H out-of-plane bending900-675Pyridine, Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectra of 3-(pyridinyl)-1,2,4-triazine derivatives, the protons of the pyridine and triazine rings typically resonate in the aromatic region (δ 7.0–9.5 ppm). The exact chemical shifts are influenced by the substitution pattern on both rings. For instance, in 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699), the proton ortho to the pyridine nitrogen (H-6) appears at a downfield chemical shift of approximately 8.9 ppm, while the H-3 proton of the same ring is observed around 8.7 ppm. chemicalbook.comchemicalbook.com The complexity of ¹H NMR spectra can increase in substituted triazines due to dynamic equilibria, such as the presence of rotamers, leading to broad multiplets. tdx.cat

The ¹³C NMR spectra provide information on the carbon framework. The carbon atoms of the triazine ring are generally observed at lower field (more deshielded) compared to those of the pyridine ring due to the electron-withdrawing nature of the three nitrogen atoms. In substituted 3-(pyridin-2-yl)-1,2,4-triazine derivatives, the carbon signals of the triazine ring can appear in the range of δ 140–160 ppm. For example, in a series of 4,5-diaryl-2,2′-bipyridine-6-carbonitriles derived from 3-(pyridin-2-yl)-1,2,4-triazines, the carbon signals were extensively assigned, with pyridine carbons appearing between δ 121 and 150 ppm and other aromatic carbons resonating in a similar range. urfu.ru

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for 3-(pyridinyl)-1,2,4-triazine derivatives.

NucleusRing SystemTypical Chemical Shift (δ, ppm)
¹HPyridine7.0 - 9.0
¹HTriazine9.0 - 9.5
¹³CPyridine120 - 155
¹³CTriazine145 - 165

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photoluminescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of this compound derivatives are characterized by π → π* and n → π* transitions associated with the aromatic pyridine and triazine rings. The position and intensity of the absorption bands are sensitive to the substitution pattern and the solvent polarity. mdpi.com

In a study of extended 2,4,6-triphenyl-1,3,5-triazines, it was observed that derivatives with electron-releasing substituents exhibited a bathochromic (red) shift in their lowest-energy absorption band, indicating a smaller HOMO-LUMO gap. mdpi.com For pyrazolo[4,3-e] urfu.runih.govnist.govtriazines, the electronic absorption spectra were found to be markedly different from those of analogous purines, with some 5-substituted derivatives showing absorption extending into the visible region. nih.gov

Many pyridinyl-triazine derivatives also exhibit photoluminescence (fluorescence). The emission properties, including the wavelength and quantum yield, are also dependent on the molecular structure and the surrounding environment. For instance, some extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives were found to be significantly luminescent in solution, with quantum yields influenced by the nature of the substituents. mdpi.com The photoluminescence of pyridine-based polymers is also known to be dependent on their morphology.

The table below summarizes the typical electronic absorption and emission properties of pyridinyl-triazine derivatives.

PropertyWavelength Range (nm)Transition Type
UV-Vis Absorption250 - 450π → π, n → π
Photoluminescence Emission400 - 600Fluorescence

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for 1,2,4-triazine derivatives.

The mass spectrum of a 3-(pyridinyl)-1,2,4-triazine derivative will show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of 1,2,4-triazine derivatives often involves the cleavage of the triazine ring and the loss of small molecules such as N₂, HCN, or RCN, where R is a substituent. derpharmachemica.com For instance, the mass spectra of 2-(aminothiocarbonyl)-3-aryl-5-arylidene-1,2,4-triazin-6-ones showed characteristic fragmentation pathways involving the loss of the aminothiocarbonyl group and subsequent cleavages of the triazine ring. researchgate.net

In the mass spectrum of 2,4,6-tri(2-pyridyl)-s-triazine, the molecular ion is observed at m/z 312, which is also one of the most abundant peaks, indicating its stability. Other significant fragments are observed at m/z 105 and 104, likely corresponding to pyridyl-containing fragments. nist.govnih.gov The fragmentation of more complex fused 1,2,4-triazine systems can involve the loss of side chains and the sequential breakdown of the heterocyclic core. derpharmachemica.com

The following table lists common fragments observed in the mass spectra of pyridinyl-triazine derivatives.

FragmentDescription
[M]⁺˙Molecular ion
[M - N₂]⁺˙Loss of a nitrogen molecule
[M - HCN]⁺˙Loss of hydrogen cyanide
[C₅H₄N]⁺Pyridyl cation

Electron Paramagnetic Resonance (EPR) for Characterization of Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically used for studying species that have unpaired electrons, such as radicals. Pyrimidine and s-triazine radical cations have been generated by exposing dilute solutions in freons to γ-rays at 77 K and studied by EPR spectroscopy. rsc.org

The EPR spectra of triazine radical cations can be complex due to the hyperfine coupling of the unpaired electron with the nitrogen nuclei (¹⁴N, I = 1). The interpretation of these spectra can be challenging due to the unknown angle between the principal directions of the ¹⁴N hyperfine axes. rsc.org Studies on s-triazine radical cations have indicated that the singly occupied molecular orbital (SOMO) is largely concentrated on two nitrogen "lone-pair" in-plane orbitals. rsc.org

In the context of bioreductive anticancer prodrugs, the radical species of a triazine 1,4-dioxide were identified using EPR and pulse radiolysis. Spin-trapping experiments revealed the formation of both an aryl-type radical and an oxidizing radical. nih.gov This demonstrates the utility of EPR in characterizing transient radical intermediates that may be involved in the mechanism of action of bioactive triazine derivatives.

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several 3-(pyridinyl)-1,2,4-triazine and related derivatives have been determined.

The molecular structure of these compounds typically features a planar or near-planar arrangement of the triazine and pyridine rings. The dihedral angle between the two rings is an important structural parameter. For example, the crystal structure of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine reveals a V-shaped molecule with a dihedral angle of 31.57 (3)° between the pyridine rings. nih.gov

In the crystal packing, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in stabilizing the crystal lattice. In the case of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine, molecules are connected into a two-dimensional network through N—H···N and C—H···N hydrogen bonds. nih.gov The crystal structure of a synthesized isatin-s-triazine hydrazone derivative was confirmed to be triclinic with a P-1 space group, and its molecular packing was influenced by various non-covalent interactions including O···H, C···H, and N···H contacts. mdpi.com

The following table summarizes the crystallographic data for a representative pyridinyl-tetrazine derivative.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazineMonoclinicC2/cN—H···N and C—H···N hydrogen bonds

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been successfully employed to elucidate the structures of various triazine derivatives, providing unambiguous confirmation of their molecular connectivity and stereochemistry. mdpi.comresearchgate.net

For instance, the structural analysis of derivatives like 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride (B1173362), a compound featuring a central triazine core linked to pyridinyl rings, reveals detailed crystallographic information. The study of this compound showed that it crystallizes in the monoclinic system. nih.gov Similarly, a related pyridyl-azine compound, 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine, was found to crystallize in the orthorhombic system. nih.gov The V-shape of this molecule is attributed to the boat conformation of its dihydrotetrazine ring. nih.gov

Detailed crystallographic data for these representative pyridinyl-triazine and related derivatives are summarized below.

CompoundFormulaCrystal SystemSpace GroupUnit Cell Parameters
4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride 2.5-hydrate nih.gov2C₁₈H₁₅N₆³⁺·6Cl⁻·5H₂OMonoclinicP2₁/na = 10.6042(1) Å b = 14.6447(1) Å c = 27.7906(3) Å β = 98.310(1)°
3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine nih.govC₁₂H₁₀N₆OrthorhombicCmc2₁a = 11.2862(18) Å b = 14.481(2) Å c = 6.8864(12) Å

Analysis of Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking

The crystal packing of pyridinyl-triazine derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking. These interactions dictate the formation of higher-order supramolecular structures.

Hydrogen Bonding: In the crystal structures of triazine derivatives, hydrogen bonds play a pivotal role in molecular recognition and the formation of well-defined supramolecular architectures. researchgate.net A comprehensive network of hydrogen bonds is often observed, linking cations, anions, and solvent molecules. For example, in the crystal structure of 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride, extensive O—H⋯Cl, O—H⋯O, N—H⋯Cl, and N—H⋯O hydrogen bonds, along with weaker C—H⋯Cl and C—H⋯O interactions, create a robust three-dimensional framework. nih.gov

In other derivatives, specific hydrogen-bonding patterns, or synthons, are recurrent. The analysis of cocrystals involving 2,4-diamino-6-phenyl-1,3,5-triazine reveals that molecules can be base-paired through N—H⋯N hydrogen bonds, forming a graph-set motif of R²₂(8). researchgate.net These interactions can lead to the formation of supramolecular ribbons, which are further interlinked by N—H⋯O hydrogen bonds. researchgate.net Similarly, the structure of 3,6-di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine shows molecules connected into a two-dimensional network by intermolecular N—H⋯N and weak C—H⋯N hydrogen bonds. nih.gov

Pi-Stacking: π-π stacking is another crucial non-covalent interaction that contributes to the stability of the crystal lattice in aromatic and heteroaromatic systems. rsc.orgmdpi.com This interaction is particularly significant for planar molecules like pyridinyl-triazines. In the structure of 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride, π–π stacking is observed between the pyridine rings of adjacent cations, with a measured centroid-to-centroid distance of 3.7578 (8) Å. nih.gov Studies on related heterocyclic systems, such as oxadiazole-pyridine hybrids, also confirm the prevalence and importance of π-π interactions in dictating the solid-state packing. nih.gov The strength of these stacking interactions can be modulated by the number and distribution of heteroatoms within the rings. acs.org

Studies on Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common feature for this class of compounds. Different polymorphs arise from different arrangements of molecules in the crystal lattice. For example, 2,4,6-trimethoxy-1,3,5-triazine (B1584041) has been shown to exist in at least three polymorphic forms (α, β, and γ). The α-polymorph adopts a stacking mode, while others may exhibit different packing such as the herringbone motif. These different crystalline forms can be obtained under varying experimental conditions; for instance, the β-polymorph was obtained from the melt, while the γ-polymorph was isolated from a solvent mixture via slow evaporation. The crystal structure of 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tripyridinium trichloride exhibits a well-defined layered form stabilized by a combination of π-π interactions and hydrogen bonding. nih.gov

Coordination Chemistry of 3 4 Pyridinyl 1,2,4 Triazine As a Ligand

Ligand Design and Chelating Capabilities

The design of ligands is fundamental to controlling the structure and properties of the resulting metal complexes. The placement of nitrogen atoms within the 3-(4-Pyridinyl)-1,2,4-triazine framework defines its potential coordination sites and chelating ability.

A common coordination motif in pyridyl-triazine chemistry is the bidentate chelation involving a nitrogen atom from the pyridine (B92270) ring and an adjacent nitrogen from the triazine ring, which together form a diimine or "bipyridine-type" binding pocket. This is particularly prevalent in the isomeric 3-(2-pyridyl)-1,2,4-triazine ligands. In these molecules, the N-2 atom of the triazine ring and the pyridine nitrogen are positioned to form a stable five-membered chelate ring with a metal ion, similar to the well-known 2,2'-bipyridine (B1663995) ligand. mdpi.com This bidentate coordination is a foundational aspect in the synthesis of many stable transition metal complexes. mdpi.comacs.orgnih.gov

However, in the case of this compound, the nitrogen atom of the pyridine ring is in the para position relative to the point of attachment to the triazine ring. This spatial arrangement makes the formation of a five-membered chelate ring through a bipyridine-type mode sterically impossible. The pyridine nitrogen is too distant from the triazine nitrogens (N-2 or N-4) to coordinate to the same metal center in a chelating fashion. Consequently, this compound does not function as a classic diimine chelating ligand. Instead, its coordination behavior is dominated by its ability to act as a monodentate or, more significantly, a bridging ligand.

The structure of this compound is ideally suited for forming polynuclear structures and coordination polymers. It possesses two distinct coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atoms of the 1,2,4-triazine (B1199460) ring. Since these sites cannot chelate to a single metal center, they are available to coordinate to different metal ions simultaneously.

This allows the ligand to act as a bridge, linking metal centers to form dimers, oligomers, or extended one-, two-, or three-dimensional networks. researchgate.net The pyridyl nitrogen can coordinate to one metal ion while the triazine ring coordinates to another, facilitating the self-assembly of complex architectures. This bridging capability is a key feature of its ligand design, making it a valuable building block in the field of crystal engineering and the construction of metal-organic frameworks (MOFs). The related ligand 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt), for example, is well-known for its ability to form metalloprisms and other cage-like structures by linking multiple metal centers. researchgate.netwikipedia.org This demonstrates the potential of the 4-pyridyl moiety in constructing sophisticated polynuclear systems.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-triazine ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. The resulting complexes can be isolated by crystallization.

Pyridyl-triazine ligands have been successfully used to synthesize a wide range of transition metal complexes.

Ir(III) Complexes: Iridium(III) complexes with 3-(pyridin-2-yl)-1,2,4-triazine derivatives have been synthesized and shown to exhibit red luminescence. researchgate.netbohrium.com Density functional theory (DFT) studies on these complexes suggest that the N-2 atom of the triazine core is the preferred coordination site over the N-4 atom. researchgate.net These complexes are often investigated for their potential applications in bio-visualization and as phosphorescent emitters. bohrium.comresearchgate.neturfu.ru

Pb(II) Complexes: Lead(II) readily forms complexes with pyridyl-triazine ligands. Studies on 3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazine have yielded various dinuclear and mononuclear Pb(II) complexes, where the coordination environment is influenced by the anionic co-ligands present. researchgate.net

Cu(II) Complexes: Copper(II) complexes with pyridyl-triazine derivatives have been synthesized and structurally characterized. For instance, 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine has been used to create trinuclear and hexanuclear copper(II) cages. acs.orgnih.gov In some cases, the presence of Cu(II) ions can even catalyze the hydrolysis of the triazine ligand. acs.org

Ag(I) Complexes: Silver(I) has a flexible coordination geometry, allowing it to form diverse structures with pyridyl-triazine ligands, including coordination polymers and discrete polynuclear complexes. mdpi.comrsc.orgsciencenet.cn For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) reacts with Ag(I) in the presence of a diphosphine bridging ligand to form dinuclear complexes. mdpi.com

Ru(II) Complexes: Ruthenium(II) polypyridyl complexes are extensively studied for their photophysical and electrochemical properties. nih.govrsc.org Ligands like 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) have been used to create both mononuclear and dinuclear ruthenium complexes. rsc.orgacs.orgresearchgate.net These complexes are of interest as photosensitizers, DNA probes, and in photodynamic therapy. nih.govrsc.org

Examples of Transition Metal Complexes with Pyridyl-Triazine Ligands
Metal IonLigand ExampleResulting Complex TypeReference
Ir(III)5-amino-3-(pyridin-2-yl)-1,2,4-triazinesMononuclear, luminescent researchgate.net
Pb(II)3-(2-pyridyl)-5-(4-chlorophenyl)-1,2,4-triazineDinuclear and mononuclear researchgate.net
Cu(II)2,4,6-tris(di-2-pyridylamine)-1,3,5-triazineTrinuclear and hexanuclear clusters acs.orgnih.gov
Ag(I)3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazineDinuclear mdpi.com
Ru(II)2,4,6-tris(2-pyridyl)-1,3,5-triazineDinuclear acs.org

The bridging capability of ligands like this compound is central to the rational design of binuclear and polynuclear complexes. wordpress.com By carefully selecting metal precursors and reaction conditions, it is possible to direct the self-assembly process. For example, using a 1:1 molar ratio of a pyridyl-triazine ligand to a metal salt can favor the formation of dimers or polymers, whereas an excess of the ligand might lead to mononuclear species where multiple ligands coordinate to a single metal center. The use of ancillary ligands, such as bridging diphosphines or carboxylates, can further guide the assembly into specific polynuclear structures. mdpi.comnih.gov The synthesis of trinuclear zinc(II) complexes and polymeric cadmium(II) complexes with related polypyridyl ligands highlights the diverse structural possibilities, from linear and triangular arrangements to extended polymeric chains. nih.gov

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the comprehensive characterization of these metal complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in the vibrational modes of the ligand upon coordination to a metal ion. Shifts in the stretching frequencies of the C=N and C=C bonds in the pyridine and triazine rings can confirm the involvement of the nitrogen atoms in coordination. nih.govjournalononcology.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Chemical shift changes of the ligand's protons and carbons upon complexation provide insights into the metal-ligand binding and the structure of the complex in solution. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these complexes are characterized by ligand-centered (π-π*) transitions in the UV region and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands in the visible region. mdpi.commdpi.com These spectra are crucial for understanding the electronic properties of the complexes.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex ions, helping to confirm their composition and stoichiometry. rsc.orgjournalononcology.org

Characterization Techniques for Pyridyl-Triazine Complexes
TechniqueInformation ObtainedReference
Single-Crystal X-ray DiffractionPrecise bond lengths/angles, coordination geometry, molecular packing mdpi.comrsc.orgresearchgate.net
Infrared (IR) SpectroscopyConfirmation of ligand coordination via vibrational mode shifts nih.govjournalononcology.org
NMR Spectroscopy (¹H, ¹³C)Solution structure, confirmation of binding mdpi.comnih.gov
UV-Visible SpectroscopyElectronic properties, ligand-centered and MLCT transitions mdpi.com
Mass Spectrometry (ESI-MS)Confirmation of complex composition and stoichiometry rsc.orgjournalononcology.org

Advanced Research Applications of 3 4 Pyridinyl 1,2,4 Triazine and Its Analogs

Material Science Applications

The distinct characteristics of pyridinyl-triazine derivatives have made them prime candidates for the development of high-performance materials. Their applications span from the creation of sophisticated sensors and catalysts to their integration into advanced optoelectronic devices and functional polymers.

Development of Advanced Sensors and Catalysts

The nitrogen atoms within the pyridinyl and triazine rings of these compounds act as excellent coordination sites for metal ions. This property is extensively utilized in the design of chemical sensors. Analogs such as 2,4,6-tri(2'-pyridyl)-1,3,5-triazine (TPTZ) have demonstrated higher sensitivity for the spectrophotometric determination of iron(II) compared to other reagents like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) (PDT). osti.gov The strong chelation with metal ions leads to the formation of stable, often colored, complexes, which forms the basis for their use in colorimetric sensors. mdpi.com

Beyond sensing, the catalytic potential of 1,2,4-triazine (B1199460) derivatives is an active area of research. These compounds can act as versatile ligands in coordination complexes, enhancing the stability and reactivity of metal ions in various catalytic processes. acs.org The electronic properties of the triazine ring can be tuned by substituent groups, allowing for the modulation of the catalytic activity of the resulting metal complexes.

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of optoelectronics, pyridinyl-triazine derivatives have emerged as promising materials for both Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). In OLEDs, triazine-based compounds are utilized as host materials for phosphorescent emitters and as electron-transporting materials. Their high triplet energy levels and good thermal stability contribute to the fabrication of efficient and durable devices. For instance, bipolar host materials incorporating a 1,3,5-triazine (B166579) core have been used to achieve high external quantum efficiencies (EQE) in blue and green phosphorescent OLEDs. rsc.org

The performance of selected triazine-based OLEDs is highlighted in the table below:

Host MaterialEmitterMax. EQE (%)Color
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)Blue14.4Blue
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz)Green21.2Green

In the field of solar energy, triazine derivatives are employed as photosensitizers in DSSCs. The triazine core can act as an electron acceptor and a structural scaffold to build donor-π-acceptor (D-π-A) dyes. These dyes exhibit strong absorption in the visible region and facilitate efficient electron injection from the dye's excited state into the semiconductor's conduction band. Co-sensitization strategies, where a pyridyl-based dye is used in conjunction with another dye, have been shown to enhance the power conversion efficiency (PCE) of DSSCs by broadening the light absorption spectrum. acs.org

Performance data for a DSSC utilizing a triazine-based dye is presented below:

DyeJsc (mA cm⁻²)Voc (mV)FF (%)PCE (%)
TCT-137.7669168.83.69

Polymer Chemistry: Functionality as Flame Retardants and Stabilizers

The high nitrogen content of the triazine ring makes its derivatives effective as flame retardants, particularly in intumescent systems. When incorporated into polymers like polypropylene (B1209903) (PP) and epoxy resins, these compounds act as charring agents. Upon heating, they promote the formation of a stable carbonaceous char layer on the polymer surface, which insulates the underlying material from heat and oxygen, thereby inhibiting combustion. ntu.edu.sgmdpi.com

The effectiveness of these flame retardants is often evaluated using the UL94 vertical burn test and by measuring the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support combustion.

Polymer MatrixFlame Retardant SystemLoading (%)UL94 RatingLOI (%)
PolypropyleneAmmonium (B1175870) Polyphosphate / s-Triazine Derivative (2:1)25V-0>26
Epoxy ResinDOPO-substituted aminophenyl-s-triazine (TAT-triDOPO)5V-034.0

Furthermore, triazine derivatives can function as stabilizers in polymeric materials. Their ability to absorb UV radiation and scavenge free radicals can help to prevent the degradation of polymers exposed to sunlight and oxidative environments.

Design of Paramagnetic Nanographenes for Electronic and Magnetic Devices

A fascinating application of pyridinyl-triazine analogs lies in the bottom-up synthesis of "pyridinic nanographenes." These are small, well-defined fragments of graphene where carbon atoms are replaced by nitrogen atoms in a pyridinic bonding configuration. This nitrogen doping is a powerful tool to manipulate the electronic and magnetic properties of nanographenes. acs.org

Theoretical and experimental studies have shown that the introduction of pyridinic nitrogen can induce magnetism in the otherwise non-magnetic graphene lattice. bohrium.comnih.gov This arises from the creation of localized electronic states and can lead to paramagnetic behavior. The ability to precisely engineer the structure of nanographenes using pyridinyl-triazine-containing precursors opens up possibilities for creating novel materials for spintronics and other advanced electronic and magnetic devices. The pyridinic nitrogen atoms can also serve as coordination sites for metal atoms, further tuning the material's properties.

Analytical Chemistry Methodologies

In analytical chemistry, the strong and often selective complexation of pyridinyl-triazine derivatives with metal ions is a highly valued attribute. This has led to the development of robust methods for the detection and quantification of various metal species.

Reagents for Metal Ion Detection and Quantification (e.g., Iron, Heavy Metals)

Pyridyl-substituted triazines are renowned reagents for the colorimetric determination of metal ions, most notably iron. Compounds like 2,4,6-tri(2'-pyridyl)-1,3,5-triazine (TPTZ) and 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) form intensely colored complexes with iron(II). osti.govnih.gov This reaction is highly sensitive and forms the basis of widely used spectrophotometric methods for iron analysis in various samples, including biological and environmental ones. The reaction mechanism involves the reduction of any iron(III) present to iron(II), which then complexes with the triazine reagent.

Development of Fluorescent Probes for Chemical and Biological Analysis

Nitrogen-containing heterocycles are a cornerstone in the development of fluorescent materials for bioanalytical applications, including diagnostics and imaging. mdpi.comnih.gov The unique electronic properties of these compounds allow them to serve as fluorophores, which can be designed to interact with specific analytes, leading to changes in their fluorescence emission. mdpi.com

While research specifically detailing 3-(4-Pyridinyl)-1,2,4-triazine as a fluorescent probe is nascent, the broader class of pyridinyl-1,2,4-triazine derivatives has shown significant promise. For instance, cationic pyridinium (B92312) 1,2,4-triazines have been found to form fluorescent products upon reaction with certain organic molecules, a property that is highly valuable for fluorogenic labeling in live cells. nih.govresearchgate.net The fluorescence in these systems can arise from the formation of a "push-pull" electronic system within the molecule. researchgate.net

A study on bisaryl-3-pyridinyl-1,2,4-triazine derivatives demonstrated their inherent fluorescent properties and their ability to selectively bind with Fe(III) ions, indicating their potential as fluorescent sensors for metal cations. lookchem.com The interaction with the metal ion likely alters the electronic structure of the triazine derivative, leading to a detectable change in its fluorescence. The development of such sensors is crucial for monitoring metal ions in biological and environmental systems. labclinics.com Pyridine (B92270) derivatives, in general, are recognized for their potential as fluorescent sensors for various cations. mdpi.com

The photophysical properties of these compounds, such as absorption and emission wavelengths, are influenced by their chemical structure and the surrounding solvent environment. mdpi.com This sensitivity to the environment can be exploited to design probes that respond to changes in polarity or the presence of specific analytes.

Table 1: Examples of Pyridyl-Triazine Analogs in Fluorescent Probe Development

Compound ClassApplicationPrinciple of DetectionReference
Cationic Pyridinium 1,2,4-triazinesFluorogenic labeling in live cellsFormation of a fluorescent product upon reaction with trans-cyclooctenes. nih.govresearchgate.net nih.gov
Bisaryl-3-pyridinyl-1,2,4-triazine derivativesSelective detection of Fe(III) ionsChanges in fluorescence upon binding to the metal ion. lookchem.com lookchem.com
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)Spectrophotometric determination of ironForms a colored complex with Fe(II) ions. labclinics.comnih.gov labclinics.comnih.gov

Environmental Chemistry Research

The application of triazine derivatives in environmental chemistry has been multifaceted, ranging from their use as herbicides to their potential in remediation technologies.

The ability of pyridyl-triazine compounds to interact with metal ions makes them candidates for the detection of heavy metal pollutants in water and soil. labclinics.com For example, 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) is a well-known reagent for the colorimetric determination of iron in environmental samples. labclinics.comacs.org This suggests that other pyridinyl-1,2,4-triazine analogs could be developed as selective chelating agents for other toxic metal ions.

In terms of pollutant removal, triazine-based materials are being explored for their adsorption capabilities. Triazine-based dendrimers have demonstrated the ability to adsorb volatile organic compounds (VOCs), with one example showing a high adsorption capacity for pyridine. mdpi.comnih.gov Metal-organic frameworks (MOFs) constructed using tris(pyridin-4-yl)-1,3,5-triazine have also been shown to have selective adsorption properties for gases like CO2. rsc.org These findings suggest that materials incorporating the this compound scaffold could be designed for the targeted adsorption and removal of specific organic pollutants from water and soil.

Beyond detection and adsorption, pyridyl-triazine derivatives are being investigated for their role in the degradation of pollutants. Photocatalysis is a promising technology for water treatment, and triazine-based materials have been shown to enhance the photocatalytic activity of semiconductors like TiO2. advancedsciencenews.com These composite materials can improve the efficiency of decomposing organic pollutants under solar light. advancedsciencenews.com The degradation of triazine-based pesticides themselves through photocatalysis has also been a subject of study. uta.cl

While the majority of environmental research on triazines has focused on s-triazine herbicides, which are known to be persistent in the environment, the study of their degradation pathways is crucial. nih.govnih.gov Microbes have been identified that can biodegrade s-triazine compounds, often through hydrolytic reactions that break down the triazine ring. nih.gov Although this compound is not a herbicide, the study of its environmental fate and potential for degradation would be a necessary step for any large-scale application.

Frontier Research in Medicinal Chemistry (Drug Design and Potential)

The 1,2,4-triazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. ijpsr.info

The 1,2,4-triazine ring is a versatile platform for the development of new therapeutic agents. ijpsr.info Its derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ijpsr.info The structural similarity of the 1,2,4-triazine scaffold to purines allows for its use as a bioisostere in drug design, potentially leading to compounds that can interact with biological targets such as kinases and G-protein-coupled receptors (GPCRs).

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For 1,2,4-triazine derivatives, SAR studies have revealed that the nature and position of substituents on the triazine ring have a significant impact on their biological activity.

For instance, in a series of 1,2,4-triazine analogs designed as G-protein-coupled receptor 84 (GPR84) antagonists, the substitution at the 5- and 6-positions of the triazine ring was found to be critical for activity. The introduction of a pyridine analogue at these positions was observed to significantly decrease the antagonist activity, highlighting the sensitivity of the receptor's binding pocket to the electronic and steric properties of the substituents.

The systematic modification of substituents on the this compound scaffold allows medicinal chemists to fine-tune the molecule's interaction with its biological target, leading to the development of more effective and safer drugs.

Development of Bioconjugation Chemistry and Heterobifunctional Probes

The field of chemical biology relies heavily on bioorthogonal reactions—chemical transformations that can occur within living systems without interfering with native biochemical processes. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction has become a powerful tool for bioconjugation. While 1,2,4,5-tetrazines are known for their exceptionally fast IEDDA reaction rates with strained alkenes, their stability in biological environments can be limited. This has led researchers to explore 1,2,4-triazines as more stable alternatives. This compound, in particular, has served as a versatile scaffold for developing advanced bioconjugation reagents and heterobifunctional probes.

1,2,4-triazines participate in IEDDA reactions with strained dienophiles such as trans-cyclooctenes (TCO), but their reaction rates are often slower than those of the more reactive tetrazines. A significant breakthrough came from a systematic study of the reactivity of various 1,2,4-triazines, which revealed that the electronic properties of substituents on the triazine ring are a critical determinant of the reaction rate. This research led to the discovery that converting the pyridinyl group of this compound into a cationic N-alkyl pyridinium salt dramatically enhances its performance in bioconjugation reactions.

The alkylation of the pyridine nitrogen atom creates a positively charged heterocycle, which acts as a strong electron-withdrawing group, thereby accelerating the IEDDA reaction. This modification offers a dual advantage: not only does it increase the reaction kinetics, but the resulting charge also inherently improves the water solubility of the molecule, a crucial factor for reagents used in biological systems.

This strategy of late-stage N-alkylation provides an efficient and modular approach to creating a variety of heterobifunctional probes from a common this compound precursor. By using an alkylating agent that contains a second functional group (e.g., a carboxyl, hydroxyl, or alkyne group), researchers can readily synthesize probes with two distinct reactive handles. The pyridinium-activated triazine serves as one handle for a fast IEDDA reaction, while the second functional group can be used for conventional bioconjugation techniques, such as peptide coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The reactivity of these pyridinium 1,2,4-triazines is also influenced by the structure of the dienophile. Kinetic studies have shown that reaction rates increase significantly when moving from simple trans-cyclooctene-ols to more strained derivatives like dioxolane-fused TCO (d-TCO) and trans-bicyclononene (s-TCO). The combination of the highly activated cationic triazine with a strained dienophile like s-TCO can increase the reaction rate by two to four orders of magnitude compared to earlier triazine-based systems.

Reaction Rate Constants of Pyridinium 1,2,4-Triazines with Various Dienophiles
1,2,4-Triazine CompoundDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
3-(pyridin-4-yl)-1,2,4-triazineTCO0.025
N-(carboxymethyl)pyridinium-1,2,4-triazineTCO0.41
N-(carboxymethyl)pyridinium-1,2,4-triazined-TCO4.2
N-(carboxymethyl)pyridinium-1,2,4-triazines-TCO152
N-(propargyl)pyridinium-1,2,4-triazines-TCO165

An additional and highly valuable feature of these cationic pyridinium triazines is the fluorogenic nature of their reaction products. The cycloaddition reaction between the pyridinium 1,2,4-triazine and a trans-cyclooctene (B1233481) yields a product that is fluorescent. This "turn-on" fluorescence is highly advantageous for bioimaging applications, as it improves the signal-to-noise ratio by ensuring that a signal is only generated after the probe has successfully reacted with its intended target. This property allows for the fluorogenic labeling of subcellular compartments in live cells, demonstrating the practical utility of this chemical system in advanced biological research.

Challenges and Future Research Directions

Methodological Advancements in Synthetic Routes

Furthermore, the development of synthetic routes that allow for late-stage functionalization is a key area of interest. Such methods would enable the rapid generation of diverse libraries of 3-(4-pyridinyl)-1,2,4-triazine analogues from a common intermediate, facilitating structure-activity relationship (SAR) studies. nih.gov The exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, has proven effective for creating biaryl triazines and could be further expanded to introduce a wider range of substituents. nih.govnih.gov Additionally, developing synthetic strategies for specific, complex derivatives, such as glycopyranosyl-1,2,4-triazines, opens new avenues for creating compounds with unique properties. mdpi.com

Synthetic StrategyAdvantagesPotential Advancements
Domino Annulation Reactions High efficiency, moderate to high yields, use of readily available materials. researchgate.netDevelopment of stereoselective domino reactions.
Microwave-Assisted Synthesis Reduced reaction times, potential for higher yields. ijpsr.infoApplication to a broader range of substituted triazines.
Late-Stage Functionalization Rapid generation of compound libraries for SAR studies. nih.govDiscovery of new orthogonal functionalization reactions.
Transition-Metal Catalysis Access to a wide variety of substituted derivatives. nih.govnih.govUse of more sustainable and earth-abundant metal catalysts.
Cyclocondensation Reactions A common and effective method for forming the triazine ring. mdpi.comDevelopment of milder reaction conditions to tolerate sensitive functional groups.

Strategies for Enhancing Reactivity and Stability for Specific Applications

The reactivity of the 1,2,4-triazine (B1199460) ring, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions, is a key feature that has been exploited in bioorthogonal chemistry and materials science. researchgate.netnih.gov Future research will focus on strategies to precisely tune this reactivity. For instance, the introduction of electron-withdrawing or -donating groups at various positions on the triazine or pyridinyl rings can significantly impact the rate of IEDDA reactions. nih.gov A systematic study of these electronic effects will enable the design of "click-to-release" systems with tailored reaction kinetics for applications like targeted drug delivery. nih.gov

Stability is another critical parameter, especially for in vivo applications. While many 1,2,4-triazines exhibit good stability, enhancing their resistance to metabolic degradation is an ongoing challenge. researchgate.net Strategies to improve stability could include the incorporation of blocking groups at metabolically labile sites or the synthesis of derivatives with altered pharmacokinetic profiles. The discovery of pyridinium (B92312) 1,2,4-triazines, which show increased reactivity and excellent stability under biological conditions, provides a promising direction for future development. nih.gov

Expansion of Computational Modeling Capabilities for Complex Systems

Computational modeling has become an indispensable tool in the study and design of 1,2,4-triazine derivatives. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations have been successfully employed to understand the interactions of these compounds with biological targets like human D-amino acid oxidase (h-DAAO) and serotonin receptors. nih.govnih.gov

Future advancements in this area will involve the development of more accurate and predictive models for complex biological systems. This includes the use of machine learning and artificial intelligence to analyze large datasets and identify novel structural motifs with desired activities. Furthermore, expanding computational models to predict pharmacokinetic properties (ADME/Tox) will be crucial for the early-stage identification of drug candidates with favorable profiles. nih.gov Density functional theory (DFT) calculations have also been used to investigate the reactivity and electronic properties of 1,2,4-triazines, providing insights that can guide the design of new catalysts and materials. researchgate.netnih.gov The integration of these computational approaches will accelerate the discovery and optimization of this compound-based compounds for a wide range of applications.

Computational MethodApplicationFuture Direction
3D-QSAR Elucidating structure-activity relationships. nih.govnih.govIntegration with machine learning for improved predictive power.
Molecular Docking Predicting binding modes of ligands to biological targets. nih.govnih.govModeling of interactions with flexible protein targets.
Molecular Dynamics Simulating the dynamic behavior of ligand-receptor complexes. nih.govnih.govLonger timescale simulations to capture complex biological events.
DFT Calculations Investigating electronic structure and reactivity. researchgate.netnih.govApplication to larger and more complex molecular systems.

Development of Novel Ligand Architectures and Metal Complex Design

The pyridinyl and triazine moieties of this compound make it an excellent scaffold for the design of novel ligands for metal coordination. The nitrogen atoms in both rings can act as donor sites, allowing for the formation of a variety of coordination complexes with interesting photophysical and catalytic properties. urfu.ruresearchgate.netresearchgate.net

Future research in this area will focus on the design of more sophisticated ligand architectures. This could involve the incorporation of additional coordinating groups to create multidentate ligands capable of forming stable complexes with a range of metal ions. acs.orgacs.org The synthesis of triazine-based pincer ligands is one such promising direction. acs.org The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the triazine and pyridinyl rings, leading to the development of novel luminophores for applications in organic light-emitting diodes (OLEDs) or photosensitizers for photodynamic therapy. urfu.ruresearchgate.net Furthermore, the use of these ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers could lead to new materials with applications in gas storage, separation, and catalysis. mdpi.com

Exploration of Emerging Applications in Interdisciplinary Scientific Fields

The unique chemical and physical properties of this compound and its derivatives position them for a wide range of applications across various scientific disciplines. While their use in medicinal chemistry as anticancer, antiviral, and kinase inhibitors is well-documented, several emerging areas hold significant promise. ijpsr.infonih.govnih.govnih.govnih.gov

In the field of materials science, the development of triazine-based covalent organic polymers (COPs) is a rapidly growing area. These materials have potential applications in catalysis, adsorption, and sensing. The fluorogenic nature of the reaction between certain 1,2,4-triazines and strained alkenes opens up possibilities for their use in bioimaging and as fluorescent probes for detecting specific biomolecules. nih.gov

The application of 1,2,4-triazines in bioorthogonal chemistry for in vivo labeling and drug delivery is another exciting frontier. nih.govnih.gov The ability to trigger the release of a therapeutic agent at a specific site in the body using a bioorthogonal reaction could revolutionize drug delivery. As our understanding of the fundamental properties of this compound continues to grow, it is likely that even more innovative applications will be discovered at the interface of chemistry, biology, and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-pyridinyl)-1,2,4-triazine derivatives, and how can their purity be validated?

  • Methodological Answer : Derivatives like 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) are synthesized via condensation of pyridine-2-carbaldehydes with hydrazine derivatives (e.g., isonitrosoacetophenone hydrazones), followed by aromatization in acetic acid or oxidative conditions. Key steps include refluxing in ethanol and purification via recrystallization. Purity is confirmed by melting point analysis, elemental composition (C, H, N), and FT-IR spectroscopy to verify functional groups. NMR (¹H/¹³C) further confirms structural integrity .

Q. How can researchers characterize the coordination behavior of this compound with transition metals?

  • Methodological Answer : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. For example, iron(II) complexes exhibit high molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹), indicating strong metal-ligand interactions. Stability constants (logβ) can be determined via spectrophotometric titration under controlled pH, using Job’s method or Benesi-Hildebrand plots .

Q. What analytical applications are enabled by this compound-based reagents?

  • Methodological Answer : Derivatives like PDT and PBMPT serve as ferroin analogs for iron(II) detection. Their sulfonated variants (e.g., disodium salts) enhance water solubility, enabling colorimetric assays with sensitivity down to micromolar concentrations. Optimize reagent concentration and pH (e.g., acetate buffer at pH 4–6) to maximize complex stability and signal-to-noise ratios .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the electronic properties and reactivity of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., –SO₃H) increase ligand acidity, enhancing metal-binding affinity, while electron-donating groups (e.g., –OCH₃) reduce it. Computational DFT analysis can predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to rationalize substituent effects. Experimentally, cyclic voltammetry reveals redox potentials shifts correlated with substituent electronic profiles .

Q. What strategies resolve contradictions in reported stability constants for triazine-metal complexes?

  • Methodological Answer : Discrepancies arise from variations in ionic strength, temperature, or counterion effects. Standardize conditions (e.g., 0.1 M KCl for constant ionic strength) and validate methods via comparative studies (e.g., potentiometry vs. spectrophotometry). Use chelate effect principles to explain deviations in logβ values for polydentate ligands .

Q. How can molecular docking guide the design of this compound derivatives for biological targets?

  • Methodological Answer : Dock triazine cores into active sites (e.g., receptor tyrosine kinases) using software like AutoDock Vina. Prioritize derivatives with hydrogen-bonding motifs (e.g., pyridyl N atoms) and hydrophobic substituents (e.g., biphenyl groups). Validate predictions with in vitro assays (e.g., MIC for antifungal activity) .

Q. What experimental and computational approaches elucidate DNA interaction mechanisms of triazine-metal complexes?

  • Methodological Answer : Use ethidium bromide displacement assays (fluorescence quenching) and viscosity measurements to distinguish intercalation vs. groove binding. Density Functional Theory (DFT) models can simulate DNA-complex interactions, focusing on π-π stacking and electrostatic forces. Compare experimental binding constants (Kb) with computed Gibbs free energy changes .

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